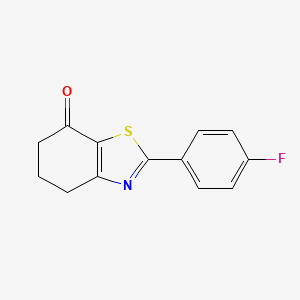

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Overview

Description

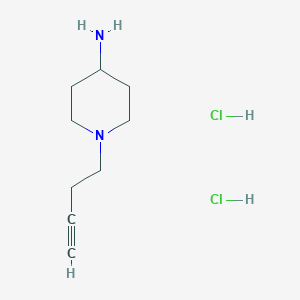

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a useful research compound. Its molecular formula is C13H10FNOS and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

A significant area of research involving derivatives of 2-(4-Fluorophenyl)benzothiazole focuses on their antitumor properties. The research has explored various synthetic routes and evaluated the cytotoxicity of these compounds in vitro. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in sensitive human breast cancer cell lines, although they were inactive against other cell lines such as prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001). Additionally, amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been evaluated, demonstrating that water-soluble, chemically stable prodrugs can revert to their parent amine in vivo, showing potential for clinical evaluation (Bradshaw et al., 2002).

Sensing Applications

The derivatives of 2-(4-Fluorophenyl)benzothiazole have also found applications in the development of fluorescent probes for sensing purposes. One study reported the synthesis of benzothiazole analogs suitable for sensing magnesium and zinc cations, demonstrating sensitivity to pH changes (Tanaka et al., 2001).

Radiosensitizers and Imaging Agents

Benzothiazole derivatives have been studied for their potential as radiosensitizers and imaging agents. For instance, 7-substituted-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazoles have shown effectiveness against various cancer cell lines and have been tested for radiosensitizing activity (Majalakere et al., 2020). Additionally, 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole has been synthesized as a derivative for in vivo visualization of amyloid deposits in Alzheimer's disease patients, showing promise as a tracer (Serdons et al., 2009).

Mechanistic Studies in Cancer Cells

Research has also delved into understanding the mechanisms by which benzothiazole derivatives exert their effects on cancer cells. Studies have shown that fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression and become metabolized in sensitive human cancer cells (Brantley et al., 2004).

Antimicrobial Properties

Some synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity (Sathe et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil), act as a weak dopamine reuptake inhibitor . This suggests that 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might have a broad impact on multiple biochemical pathways.

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl) imidazol-5-ones, showed promising pharmacokinetic properties, suggesting that these compounds could have good bioavailability .

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that this compound might also have diverse molecular and cellular effects .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWWGXGOXTIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

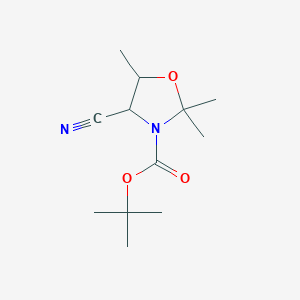

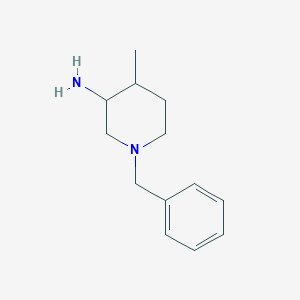

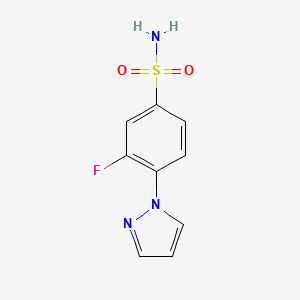

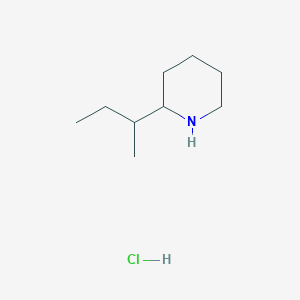

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)